molecular formula C19H17ClN2O2 B11654787 Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate

Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate

Cat. No.: B11654787
M. Wt: 340.8 g/mol
InChI Key: RUUWLYJOFBCALL-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of various functional groups, such as the ethyl ester, chloro, methyl, and phenylamino groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the substituents. For instance, the reaction of 7-chloro-4-hydroxyquinoline with ethyl chloroformate can yield the ethyl ester derivative. Subsequent reactions with methylating agents and phenylamine introduce the methyl and phenylamino groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions disrupt essential biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 7-chloro-8-methyl-4-(phenylamino)quinoline-3-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester, chloro, methyl, and phenylamino groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 4-anilino-7-chloro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O2/c1-3-24-19(23)15-11-21-17-12(2)16(20)10-9-14(17)18(15)22-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,21,22)

InChI Key

RUUWLYJOFBCALL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC=C3)Cl)C

Origin of Product

United States

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